Dioctyldodecyl isophorone diisocyanate
Description
Fundamental Role of Isophorone (B1672270) Diisocyanate in Polymer Science and Materials Chemistry
Isophorone Diisocyanate (IPDI) is a cycloaliphatic diisocyanate that serves as a critical building block in the synthesis of polyurethanes (PU). researchgate.net Unlike aromatic diisocyanates, which can be prone to degradation and discoloration upon exposure to ultraviolet (UV) light, the aliphatic nature of IPDI confers excellent light and weather stability to the resulting polymers. researchgate.netatamanchemicals.com This property makes IPDI an essential monomer for special applications, including durable enamel coatings for aircraft and automobiles, industrial flooring, textiles, and adhesives where resistance to abrasion and UV degradation is paramount. atamanchemicals.comwikipedia.org
The fundamental role of IPDI in polymer science stems from its bifunctional nature, possessing two isocyanate (-NCO) groups that readily react with compounds containing active hydrogen atoms, most notably the hydroxyl (-OH) groups of polyols. This addition polymerization reaction forms the urethane (B1682113) linkages that constitute the backbone of polyurethane materials. atamanchemicals.com The versatility of this reaction allows chemists to combine IPDI with a vast array of polyols (e.g., polyethers, polyesters) and chain extenders to create a wide spectrum of materials, from rigid foams to flexible elastomers and high-performance coatings. researchgate.netarpadis.com
Classification and Structural Characteristics of Isophorone Diisocyanate in High-Performance Materials
IPDI is classified as a cycloaliphatic diisocyanate. atamanchemicals.com Its chemical structure, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, is unique and imparts several desirable characteristics to the polymers it forms. arpadis.com
Asymmetrical Structure and Differential Reactivity : IPDI features two isocyanate groups with different chemical environments. One is a primary isocyanate group (-CH₂-NCO), and the other is a secondary isocyanate group attached directly to the cyclohexane (B81311) ring. atamanchemicals.comarpadis.com This structural asymmetry leads to a significant difference in reactivity between the two -NCO groups. wikipedia.org This differential reactivity is highly advantageous in polymer synthesis, allowing for selective, stepwise reactions. It enables the production of prepolymers with a narrow molecular weight distribution and low levels of residual monomeric diisocyanate. atamanchemicals.comwikipedia.org
Cycloaliphatic Ring : The rigid cyclohexane ring in the IPDI backbone contributes to the mechanical strength and hardness of the final polymer. specialchem.com It imparts a higher glass transition temperature (Tg) to the material compared to linear aliphatic diisocyanates, enhancing thermal stability. atamanchemicals.com
Methyl Groups : The presence of methyl groups on the cyclohexane ring enhances the compatibility of IPDI and its derivatives with various resins and solvents. atamanchemicals.com
IPDI exists as a mixture of two stereoisomers, cis and trans, typically in a 75:25 ratio. atamanchemicals.comarpadis.com While their reactivities are similar, this isomeric complexity can influence the morphology and properties of the resulting polymer network. arpadis.com
| Property | Value | References |
| Chemical Formula | C₁₂H₁₈N₂O₂ | wikipedia.org |
| Molar Mass | 222.3 g/mol | wikipedia.org |
| Appearance | Colorless to slightly yellow liquid | wikipedia.orgvencorex.com |
| Density | 1.062 g/cm³ @ 20 °C | wikipedia.org |
| Melting Point | -60 °C | wikipedia.org |
| Boiling Point | 158 °C @ 1.33 kPa | wikipedia.orgvencorex.com |
| Flash Point | 155 °C | wikipedia.org |
| Vapour Pressure | 0.04 Pa @ 20 °C | vencorex.com |
Academic Significance of Derivatization Strategies, Including Dioctyldodecyl Isophorone Diisocyanate, in Tailoring Material Properties
Derivatization is a cornerstone of advanced materials science, allowing for the precise modification of a core molecule like IPDI to achieve targeted properties. The academic significance lies in understanding how altering the chemical structure of the monomer translates to macroscopic changes in the final polymer. This is accomplished by reacting one or both of the isocyanate groups with a modifying agent, creating a new, functionalized monomer or prepolymer. nih.gov
The synthesis of a derivative like "this compound" would involve reacting IPDI with dioctyldodecanol. Given the differential reactivity of IPDI's isocyanate groups, this reaction could be controlled to selectively form a mono-adduct, leaving one isocyanate group free for subsequent polymerization.
The introduction of a long aliphatic chain like a dioctyldodecyl group would be expected to impart several key properties based on established chemical principles:
Increased Hydrophobicity : Long alkyl chains are nonpolar and would significantly increase the water-repelling nature of the material. Research on long-chain aliphatic polyamides has shown that a higher ratio of methylene (B1212753) to amide linkages leads to lower moisture absorption and, consequently, more stable mechanical properties in humid environments. aalto.fi
Plasticizing Effect : The long, flexible aliphatic chains would likely act as internal plasticizers, increasing the free volume within the polymer matrix. This could lead to a lower glass transition temperature and increased flexibility in the final material. utwente.nl
Altered Morphology and Permeability : Studies on polyurethanes with long aliphatic side chains have shown they can influence the phase separation between hard and soft segments in the polymer. This can affect properties like gas permeability, potentially making the material more suitable for membrane applications. utwente.nl
Improved Solubility : The bulky, nonpolar side chain would alter the solubility profile of the monomer and resulting polymers, making them more compatible with nonpolar solvents and polymer matrices.
Derivatization strategies are diverse, involving reagents like 1-(2-methoxyphenyl)piperazine (B120316) or dibutylamine (B89481) to create stable urea (B33335) derivatives for analytical purposes, or reacting IPDI with functional molecules like graphene oxide or polyols to create advanced composites and prepolymers. nih.govresearchgate.netresearchgate.net The overarching goal is to create a library of IPDI-based building blocks that provide chemists with a palette to design materials with custom-tailored thermal, mechanical, and chemical properties.
Overview of Key Research Areas and Methodologies in Isophorone Diisocyanate Chemistry
Research in IPDI chemistry is vibrant and multifaceted, focusing on both fundamental understanding and practical applications. Key areas of investigation include:
Polyurethane Synthesis and Kinetics : A primary research focus is on the synthesis of novel polyurethanes for coatings, adhesives, and elastomers. specialchem.commdpi.com This includes kinetic studies of the urethane-forming reaction to understand the influence of catalysts (like dibutyltin (B87310) dilaurate), temperature, and reactants on the selective reactivity of the primary and secondary isocyanate groups. atamanchemicals.com
High-Performance Coatings : Due to its UV stability, IPDI is a major component in research on advanced coatings. Studies investigate how different IPDI-based formulations affect properties like hardness, flexibility, chemical resistance, and weatherability for applications in the automotive, aerospace, and construction industries. arpadis.comnih.gov
Biomaterials and Biomedical Applications : The biocompatibility of certain polyurethanes makes IPDI a subject of interest for medical devices and drug delivery systems. Research explores the synthesis of IPDI-based polymers for applications like shape-memory polymer foams used in embolic devices.
Microencapsulation : To improve handling and create single-component adhesive systems, researchers are developing methods to microencapsulate IPDI. mdpi.com This involves creating core-shell microcapsules where liquid IPDI is contained within a polymeric shell, to be released upon application of a trigger like heat or pressure. mdpi.com
The investigation of IPDI and its derivatives relies on a suite of advanced analytical methodologies:
Spectroscopy : Fourier-transform infrared spectroscopy (FTIR) is essential for monitoring the progress of polymerization by tracking the disappearance of the characteristic NCO stretching band around 2270 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the precise structure of prepolymers and determine the extent of reaction at each isocyanate site. researchgate.net
Chromatography : Size-exclusion chromatography (SEC) is used to determine the molecular weight and molecular weight distribution of polymers. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the analysis and quantification of residual monomers, often after derivatization to ensure stability. nih.gov
Thermal Analysis : Differential scanning calorimetry (DSC) is used to measure key thermal transitions, such as the glass transition temperature (Tg), which provides insight into the polymer's flexibility and operational temperature range. Thermogravimetric analysis (TGA) is used to assess the thermal stability and degradation profile of the materials. mdpi.com
These research areas and methodologies are continuously advancing the understanding and application of IPDI, enabling the creation of next-generation materials with precisely engineered properties.
Structure
2D Structure
Properties
CAS No. |
185458-75-7 |
|---|---|
Molecular Formula |
C52H102N2O4 |
Molecular Weight |
819.398 |
IUPAC Name |
2-octyldodecyl N-[[1,3,3-trimethyl-5-(2-octyldodecoxycarbonylamino)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C52H102N2O4/c1-8-12-16-20-24-26-30-34-37-46(36-32-28-22-18-14-10-3)42-57-49(55)53-45-52(7)41-48(40-51(5,6)44-52)54-50(56)58-43-47(38-33-29-23-19-15-11-4)39-35-31-27-25-21-17-13-9-2/h46-48H,8-45H2,1-7H3,(H,53,55)(H,54,56) |
InChI Key |
AWOTXJMTZAPRFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CCCCCCCC)CCCCCCCCCC)C |
Synonyms |
DIOCTYLDODECYL IPDI |
Origin of Product |
United States |
Synthesis Methodologies for Isophorone Diisocyanate and Tailored Derivatives
Industrial Synthesis of Isophorone (B1672270) Diisocyanate
The commercial production of IPDI is dominated by the phosgenation of its precursor, isophorone diamine (IPDA). However, due to the extreme toxicity of phosgene (B1210022), significant research has been dedicated to developing safer, non-phosgene alternatives. wikipedia.orgmdpi.com
Phosgenation Routes for Isophorone Diamine Conversion
The typical synthesis pathway is as follows:
Isophorone Nitrile (IPN) Formation: Isophorone reacts with hydrogen cyanide (HCN). wikipedia.orggoogle.comresearchgate.net
IPDA Synthesis: The resulting IPN undergoes reductive amination, reacting with ammonia (B1221849) and hydrogen over a catalyst to produce a mixture of cis- and trans-isomers of IPDA. wikipedia.orggoogle.com
Phosgenation: IPDA is then reacted with phosgene to form IPDI. This reaction proceeds through a carbamoyl (B1232498) chloride intermediate and generates hydrogen chloride (HCl) as a byproduct. wikipedia.orgresearchgate.net The crude IPDI is purified by distillation. wikipedia.org
The reaction can be carried out in either a liquid or gas phase. Gas-phase phosgenation is considered a more efficient industrial process as it can reduce the amount of phosgene required. google.com To mitigate the hazards of handling gaseous phosgene, solid alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) can be used. In this method, IPDA and triphosgene are dissolved in an organic solvent and reacted at low temperatures (-20 to 5°C) before being heated to complete the reaction, offering a safer operational process. acs.orgnih.gov
Controlling impurities in the IPDA feed, particularly those containing secondary amine groups, is critical. The presence of these impurities can lead to the formation of undesirable byproducts, affecting the quality and stability (e.g., yellowing resistance) of the final IPDI product. google.comncsu.edu
Table 1: Phosgenation Process Parameters for IPDI Synthesis
| Parameter | Description | Typical Conditions | Source |
|---|---|---|---|
| Reactants | The primary amine and the phosgenating agent. | Isophorone Diamine (IPDA), Phosgene (COCl₂) or Triphosgene. | wikipedia.orgnih.gov |
| Reaction Phase | The physical state in which the reaction occurs. | Liquid phase or Gas phase. | google.comgoogle.com |
| Temperature (Triphosgene Route) | The temperature range for the reaction steps. | Initial dropwise addition at -20 to 5°C, followed by heating to reflux. | nih.gov |
| Temperature (Gas-Phase Phosgene) | Operating temperature for continuous gas-phase reaction. | Approximately 360°C. | google.com |
| Byproduct | Substance formed alongside the main product. | Hydrogen Chloride (HCl). | researchgate.net |
| Purification | Method to isolate the final product. | Distillation. | wikipedia.org |
Non-Phosgene Routes for Isophorone Diisocyanate Production
The significant hazards associated with phosgene have driven the development of alternative "phosgene-free" synthesis routes. mdpi.comnih.gov These methods typically involve the formation of a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the isocyanate. wikipedia.orgmdpi.com
A prominent non-phosgene method involves the thermal decomposition (or "cracking") of carbamates. google.com In this pathway, IPDA is first reacted with an agent like dimethyl carbonate (DMC) or a combination of urea (B33335) and an alcohol (e.g., butanol) to form the corresponding dicarbamate. mdpi.comgoogle.com This carbamate intermediate is then heated, causing it to decompose into IPDI and the alcohol, which can be recycled. google.com
The decomposition can be performed in either the gas or liquid phase. Gas-phase thermolysis is often conducted at temperatures around 400°C. Liquid-phase methods, which may be carried out in high-boiling inert solvents, aim to lower the required temperature and reduce the formation of high-molecular-weight byproducts like allophanates and isocyanurates. The process is highly endothermic and requires temperatures typically above 150°C.
Table 2: Comparison of Carbamate Decomposition Methods
| Method | Description | Advantages | Challenges | Source |
|---|---|---|---|---|
| Gas-Phase Decomposition | Carbamate is vaporized and passed through a high-temperature reactor. | Can achieve high purity. | Requires high temperatures (~400°C); potential for side reactions. | |
| Liquid-Phase Decomposition | Carbamate is decomposed in a high-boiling inert solvent. | Lower process temperatures; can reduce byproduct formation. | Requires solvent separation and recovery; potential for catalyst deactivation. |
Direct carbonylation methods offer a more concise route to isocyanates by reacting nitro compounds or amines directly with carbon monoxide (CO). wikipedia.orgmdpi.com
Reductive Carbonylation: This approach involves the reaction of a nitro compound with carbon monoxide. It can be a two-step process where the nitro compound is first converted to a carbamate, which is then decomposed to the isocyanate. wikipedia.orgmdpi.com
Oxidative Carbonylation: This pathway involves the reaction of an amine, such as IPDA, with carbon monoxide and an oxidizing agent. mdpi.com For instance, the reaction of toluene (B28343) diamine with dimethyl carbonate (DMC), which is produced via the oxidative carbonylation of methanol (B129727), yields a diurethane that is subsequently heated to produce the diisocyanate and methanol. google.com The recycled methanol can be used to generate more DMC, improving the atom economy of the process. mdpi.com
These methods often require catalysts and aim to create milder reaction conditions compared to phosgenation. wikipedia.orgmdpi.com
Catalysis is central to the viability of non-phosgene routes, particularly for the synthesis and decomposition of carbamate intermediates. mdpi.com
For the synthesis of carbamates from amines and agents like DMC, various catalysts have been explored. Metal acetates, particularly those of rare earth metals like ytterbium acetate, have shown high activity for the methoxycarbonylation of IPDA with DMC. Lead compounds have also been identified as effective catalysts for producing methyl N-phenyl carbamate from aniline (B41778) and DMC.
For the thermal decomposition of carbamates , single-component metal catalysts, especially zinc-based ones, are noted for their high activity and cost-effectiveness. wikipedia.orgmdpi.com Bimetallic catalysts, such as Zn–Co supported on ZSM-5, have also been developed to enhance the yield of isocyanates from carbamate decomposition. wikipedia.org The goal of catalyst research is to optimize performance under various conditions to maximize conversion and yield. mdpi.com
Derivatization Reactions of Isophorone Diisocyanate
The distinct reactivity of the primary and secondary isocyanate (-NCO) groups in IPDI allows for its use in creating specialized derivatives, such as isocyanate-terminated prepolymers. paint.orgacs.org A compound like Dioctyldodecyl isophorone diisocyanate is synthesized through such a derivatization reaction, where IPDI reacts with a long-chain alcohol, in this case, dioctyldodecanol.
This reaction involves the nucleophilic addition of the alcohol's hydroxyl (-OH) group to one of the electrophilic isocyanate groups of IPDI, forming a stable urethane (B1682113) linkage. To create a mono-adduct like this compound, where only one of the NCO groups reacts, reaction conditions must be carefully controlled.
Key factors influencing the derivatization include:
Stoichiometry: Using a molar excess of IPDI relative to the alcohol helps ensure that the alcohol primarily reacts with only one NCO group per IPDI molecule, minimizing the formation of di-urethane products and chain extension. acs.org
Catalysis: The choice of catalyst significantly impacts which NCO group reacts preferentially.
Lewis acids , such as dibutyltin (B87310) dilaurate (DBTDL), selectively activate the secondary (cycloaliphatic) NCO group, making it more reactive than the primary one. paint.orgresearchgate.net This is the preferred method for creating prepolymers with low viscosity and low residual monomer content. paint.org
Lewis bases (tertiary amines), such as 1,4-diazabicyclo[2.2.2]octane (DABCO), tend to activate the primary NCO group, reversing the selectivity. paint.orgacs.org
Temperature: The selectivity of the reaction is temperature-dependent. For DBTL-catalyzed reactions with alcohols, carrying out the synthesis at moderate temperatures (e.g., 40-60°C) provides a good balance of reaction rate, selectivity, and final product viscosity. paint.org
The synthesis of an NCO-terminated prepolymer, such as this compound, would typically involve the slow addition of dioctyldodecanol to a solution of IPDI in the presence of a catalyst like DBTDL under controlled temperature to favor the mono-adduct formation. google.comacs.org The resulting product is a derivative of IPDI where one isocyanate group is capped with the dioctyldodecyl group, leaving the other isocyanate group free for subsequent reactions, for example, in the formulation of coatings or sealants. google.com
Formation of Urethane Linkages through Reaction with Alcohols
The fundamental reaction in the formation of polyurethanes is the addition of an alcohol's hydroxyl (-OH) group to an isocyanate (-NCO) group, which creates a urethane linkage. wikipedia.orgnoaa.gov Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate with two isocyanate groups that exhibit different reactivities: a secondary (cycloaliphatic) NCO group directly attached to the cyclohexane (B81311) ring and a primary (aliphatic) NCO group attached to a methyl group. wikipedia.orgscite.ai This inherent difference in reactivity is a key feature for its application in producing low-viscosity prepolymers with a narrow molecular weight distribution. paint.org
The reaction between IPDI and an alcohol can be described by four distinct rate constants, corresponding to the reaction of each of the two NCO groups on both the cis- and trans-isomers of IPDI. paint.org In uncatalyzed reactions with primary alcohols, the secondary NCO group is generally more reactive than the primary NCO group. researchgate.net However, the selectivity can be significantly influenced and even inverted by the choice of catalyst. Lewis acids, such as dibutyltin dilaurate (DBTDL), preferentially accelerate the reaction of the more sterically hindered secondary NCO group. researchgate.netresearchgate.net Conversely, Lewis bases like the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to selectively enhance the reactivity of the primary NCO group. researchgate.netresearchgate.net
The steric hindrance of the alcohol reactant also plays a role; secondary alcohols like 2-butanol (B46777) react with greater selectivity than primary alcohols like 1-butanol (B46404). paint.org This differential reactivity is crucial for synthesizing specific polyurethane structures.
| Condition | More Reactive NCO Group | Catalyst Example | Selectivity Effect |
|---|---|---|---|
| Uncatalyzed | Secondary (cycloaliphatic) | None | Moderate intrinsic selectivity. researchgate.net |
| Lewis Acid Catalysis | Secondary (cycloaliphatic) | Dibutyltin dilaurate (DBTDL) | Significantly increases the reactivity and selectivity of the secondary group. paint.orgresearchgate.netresearchgate.net |
| Lewis Base Catalysis | Primary (aliphatic) | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Inverts the typical selectivity, making the primary group more reactive. researchgate.netresearchgate.net |
Synthesis of Long-Chain Ester Derivatives, exemplified by this compound
The synthesis of long-chain ester derivatives of IPDI follows the principles of urethane formation. These derivatives are created by reacting IPDI with long-chain alcohols. The resulting molecules contain a bulky, flexible aliphatic chain, which can impart properties such as hydrophobicity and improved compatibility with non-polar matrices.
A specific example of such a derivative is this compound. This compound is synthesized through the reaction of Isophorone diisocyanate (IPDI) with a long-chain branched primary alcohol, 2-octyldodecanol. nih.gov The reaction proceeds by the nucleophilic attack of the primary hydroxyl group of 2-octyldodecanol on one of the isocyanate groups of IPDI.
Given that 2-octyldodecanol is a primary alcohol, its reaction with IPDI can be directed using the catalytic strategies outlined previously. researchgate.nettandfonline.com For instance, to create a monofunctionalized intermediate where the alcohol has primarily reacted with the secondary NCO group, a catalyst like DBTDL would be employed at controlled temperatures. This would leave the primary NCO group of IPDI largely unreacted and available for subsequent functionalization. The reaction stoichiometry is critical; using an excess of IPDI relative to the alcohol ensures the product is capped with an isocyanate group rather than forming a di-urethane.
| Reactant | Chemical Formula | Molar Mass (g/mol) | Key Functional Group |
|---|---|---|---|
| Isophorone diisocyanate (IPDI) | C₁₂H₁₈N₂O₂ | 222.28 | Primary and Secondary Isocyanate (-NCO). wikipedia.orgsigmaaldrich.com |
| 2-Octyldodecanol | C₂₀H₄₂O | 298.55 | Primary Hydroxyl (-OH). nih.gov |
| Product Example | Chemical Formula | Molar Mass (g/mol) | Key Functional Groups |
| This compound (mono-adduct) | C₃₂H₆₀N₂O₃ | 520.83 | Urethane (-NHCOO-), Isocyanate (-NCO) |
Controlled Functionalization and Molecular Architecture Design
The distinct reactivity of IPDI's two isocyanate groups is a significant advantage for the controlled design of molecular architectures. wikipedia.org This feature allows for selective reactions, enabling the synthesis of well-defined prepolymers and complex polymer structures. researchgate.netresearchgate.net By carefully selecting catalysts and controlling reaction conditions such as temperature, chemists can functionalize one NCO group while leaving the other intact for later reactions. paint.org
This stepwise approach is fundamental to creating isocyanate-terminated prepolymers. In a typical synthesis, a diol or polyol is reacted with an excess of IPDI. nih.gov Using a catalyst like DBTDL ensures the reaction occurs preferentially at the secondary NCO group, resulting in a prepolymer where the chain ends are capped with the less reactive primary NCO groups of IPDI. researchgate.net This method minimizes chain extension and cross-linking, leading to products with lower viscosity and a reduced concentration of unreacted monomeric diisocyanate. wikipedia.orgpaint.org
This level of control allows for the tailoring of polymer properties. For example, reactive star-shaped polymers have been prepared by end-capping hydroxy-functionalized poly(alkylene oxide)s with IPDI under selective conditions. researchgate.netresearchgate.net Furthermore, the incorporation of the rigid cycloaliphatic IPDI ring into a polymer backbone has been shown to increase the material's glass transition temperature and stiffness. nih.gov The ability to modify various substrates, from wheat starch to graphene oxide, with IPDI further demonstrates its utility in creating functional materials with designed properties. researchgate.netresearchgate.net This strategic functionalization is key to developing advanced polyurethanes for specialized applications, including coatings, elastomers, and biomedical devices. paint.orgsigmaaldrich.com
Reaction Kinetics and Mechanisms of Isophorone Diisocyanate Functional Groups
Differential Reactivity of Isocyanate Groups in Isophorone (B1672270) Diisocyanate
A defining feature of the IPDI molecule is the nonequivalence of its two isocyanate groups. paint.org One is a primary isocyanate group, attached to the cyclohexane (B81311) ring via a methylene (B1212753) bridge (-CH₂NCO), while the other is a secondary isocyanate group, bonded directly to the ring. tandfonline.com This structural asymmetry results in a significant difference in their reactivity towards nucleophiles such as alcohols (polyols) or water. wikipedia.orgpaint.orgmdpi.com This differential reactivity is advantageous for producing prepolymers with a low viscosity, narrow molecular weight distribution, and a reduced content of residual monomer. wikipedia.orgpaint.org
Kinetic studies consistently demonstrate that the secondary, cycloaliphatic isocyanate group is inherently more reactive than the primary isocyanate group in uncatalyzed reactions with alcohols. atamanchemicals.comresearchgate.netresearchgate.netresearchgate.net The primary reason for this disparity is steric hindrance. researchgate.netresearchgate.net The primary isocyanatomethyl group is sterically shielded by the adjacent gem-dimethyl groups and the cyclohexane ring itself, making it less accessible to incoming nucleophiles compared to the more exposed secondary isocyanate group. paint.org
The reactivity ratio between the secondary and primary NCO groups can vary depending on the reaction conditions, stoichiometry, and the specific alcohol used, with reported ratios ranging from approximately 1.4 to 12. paint.orgresearchgate.net For instance, in an uncatalyzed reaction with 1-butanol (B46404) at 20°C, the ratio of the rate constants (k_sec / k_prim) was found to be approximately 5.5. paint.org Studies using Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction between IPDI and various alcohols have confirmed that the catalyzed reactions generally follow second-order kinetics in the initial stages. researchgate.net As the reaction progresses, it can shift to third-order kinetics due to the autocatalytic effect of the newly formed urethane (B1682113) groups, which can form hydrogen bonds and activate the reactants. researchgate.net
The stereochemistry of the IPDI molecule adds another layer of complexity to its reaction kinetics. IPDI exists as a mixture of two geometric isomers, cis and trans, typically in a ratio of about 75:25 in favor of the cis isomer. paint.orgtandfonline.comscite.ai The cis and trans designation refers to the relative positions of the primary and secondary isocyanate groups with respect to the plane of the cyclohexane ring. paint.org
Research has shown that the trans-IPDI isomer is inherently more selective than the cis-isomer in its reaction with alcohols. paint.org This means that the difference in reactivity between the secondary and primary NCO groups is more pronounced in the trans form. The steric environment around the NCO groups differs between the two isomers, influencing their accessibility. researchgate.net Furthermore, the choice of reaction partner also impacts selectivity; for example, using a more sterically hindered alcohol like secondary butanol instead of primary butanol can further increase the reaction's selectivity for the secondary NCO group of IPDI. paint.org While the reactivities of the cis and trans isomers are broadly similar, these subtle stereochemical differences can be exploited to fine-tune the structure of the resulting polyurethane. wikipedia.orgatamanchemicals.com
Catalysis in Isophorone Diisocyanate Reactions
Catalysts are crucial in polyurethane chemistry to achieve practical reaction rates, especially for aliphatic isocyanates like IPDI, which are significantly less reactive than their aromatic counterparts. researchgate.netpcimag.com The choice of catalyst not only accelerates the urethane (isocyanate-polyol) or urea (B33335) (isocyanate-water) formation but can also profoundly influence the selectivity of the reaction, either enhancing or even inverting the natural reactivity difference between the primary and secondary NCO groups. paint.orgacs.orgresearchgate.net
Organometallic compounds, particularly organotin compounds like Dibutyltin (B87310) Dilaurate (DBTDL), are highly effective and widely used catalysts for the isocyanate-polyol reaction. researchgate.netresearchgate.netinsightsociety.org DBTDL functions as a Lewis acid, activating the isocyanate group for nucleophilic attack by the alcohol. paint.org A key feature of DBTDL catalysis in IPDI reactions is its ability to significantly enhance the inherent selectivity towards the more reactive secondary isocyanate group. atamanchemicals.compaint.orgresearchgate.net
The mechanism involves the formation of a complex between the tin catalyst and the isocyanate group, which increases the electrophilicity of the isocyanate's carbon atom. Due to the steric hindrance around the primary NCO group, this catalytic activation preferentially occurs at the secondary NCO group. paint.org Studies have shown that with DBTDL, the reactivity ratio (k_sec / k_prim) can be increased from 5.5 (uncatalyzed) to 11.5 in reactions with 1-butanol. paint.org This enhanced selectivity is highly desirable for creating prepolymers with minimal chain extension, leading to products with low viscosity and low residual monomer content. atamanchemicals.compaint.org Other metal catalysts based on zinc, bismuth, and zirconium have also been investigated as alternatives to tin, each showing different levels of activity and selectivity. paint.orgacs.orgresearchgate.net
Tertiary amines are another major class of catalysts used in polyurethane synthesis. acs.orgresearchgate.netgoogle.com Unlike organometallic catalysts that typically activate the isocyanate (electrophilic activation), tertiary amines are thought to function primarily by activating the alcohol or water through the formation of a hydrogen-bonded complex (nucleophilic activation). acs.orgpoliuretanos.com.br This complex increases the nucleophilicity of the hydroxyl group, facilitating its attack on the isocyanate. poliuretanos.com.br
In the isocyanate-polyol (gelling) reaction, tertiary amines promote the formation of the urethane linkage. gvchem.com In the isocyanate-water (blowing) reaction, they catalyze the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide, leading to urea formation. gvchem.comresearchgate.net The catalytic activity depends on the amine's basicity and steric accessibility of the nitrogen atom. poliuretanos.com.br
Interestingly, certain tertiary amines can alter the reaction selectivity of IPDI. While most tertiary amines have little significant influence on selectivity, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a notable exception. paint.orgresearchgate.net DABCO has been shown to invert the normal selectivity, making the primary isocyanate group the more reactive one. paint.orgresearchgate.net A proposed mechanism suggests that the DABCO-alcohol complex may form an intramolecular macrocyclic transition state that directs the activated hydroxyl group towards the less-hindered primary NCO group. paint.org
The search for more efficient, selective, and environmentally benign catalysts has led to the exploration of novel catalytic systems. This includes tin-free organometallic catalysts based on metals like zirconium, titanium, and bismuth, which are being developed as less toxic alternatives to DBTDL. acs.orgresearchgate.net For example, zirconium acetylacetonate (B107027) has been studied for the synthesis of waterborne polyurethanes, though its activity can be affected by acid groups in the system. researchgate.net
Additionally, metal-free organocatalysts are gaining significant attention. acs.orgacs.org Strong, non-nucleophilic organic bases such as amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven to be effective catalysts for urethane formation. acs.orgacs.org These catalysts can offer high activity, sometimes comparable to organometallic systems, and can be used to polymerize sterically hindered monomers like IPDI. acs.org Research into synergistic effects, such as combining DBTDL with triethylammonium (B8662869) carboxylates or using mixed amine systems, is also underway to fine-tune reactivity and achieve specific product properties. researchgate.netgvchem.com
Quantitative Kinetic Analysis of Isophorone Diisocyanate Reactions
A thorough understanding of the reaction kinetics of isophorone diisocyanate (IPDI) is crucial for the precise engineering of polyurethane properties. This involves the determination of rate constants and reaction orders, as well as the evaluation of the energetic requirements of the reaction pathways.
The reaction between isophorone diisocyanate (IPDI) and alcohols to form urethanes is a complex process influenced by the structure of the alcohol, the presence of catalysts, and reaction conditions. Kinetic studies, often performed using techniques like Fourier transform infrared (FTIR) spectroscopy to monitor the concentration of isocyanate (NCO) groups, have revealed that these reactions typically follow second-order kinetics in their initial stages. researchgate.net However, the reaction order can evolve due to autocatalytic effects from the urethane groups formed during the reaction. researchgate.net
The rate of urethane formation is significantly influenced by the nature of the alcohol reactant. For instance, in non-catalytic reactions, the reactivity of different alcohols with IPDI has been studied, demonstrating the impact of the alcohol's structure on the reaction rate. researchgate.net The two isocyanate groups of IPDI, the primary and the secondary cycloaliphatic group, exhibit different reactivities. researchgate.net This selectivity is a key feature of IPDI chemistry. In catalytic reactions, the cycloaliphatic group of IPDI can be an order of magnitude more reactive than the aliphatic one. researchgate.net
Catalysts play a pivotal role in modulating the rate constants of urethane formation. Dibutyltin dilaurate (DBTDL) is a commonly used and highly effective catalyst that significantly accelerates the reaction. paint.org The choice of catalyst can also influence the selectivity of the reaction towards one of the NCO groups. For example, metal catalysts like DBTL can increase the selectivity, while certain amine catalysts may have a less pronounced effect or even invert the selectivity. paint.org
The reaction of IPDI with polyols, such as poly(propylene oxide), has been shown to follow second-order kinetics, with the rate constants varying between the initial and later stages of the reaction, especially at lower temperatures. researchgate.net The study of these reactions often employs a consecutive reaction model (A → B → C) to describe the kinetic behavior, where the initial diisocyanate reacts to form a monourethane, which then reacts further to form the final polyurethane. rsc.org
Here is a table summarizing the reaction order for urethane formation involving Isophorone Diisocyanate:
| Reactants | Catalyst | Reaction Order | Reference |
| IPDI and alcohol | Dibutyltin dilaurate | Initially 2nd order, can become 3rd order | researchgate.net |
| IPDI and poly(propylene oxide) | Uncatalyzed | 2nd order | researchgate.net |
| IPDI and butan-1-ol | Uncatalyzed | Pseudo first-order (with excess alcohol) | rsc.org |
The activation parameters, including activation energy (Ea), activation enthalpy (ΔH‡), and activation entropy (ΔS‡), provide critical insights into the energy barriers and the molecular arrangement of the transition state during urethane formation. These parameters are typically determined by studying the reaction kinetics at various temperatures and applying the Arrhenius and Eyring equations. researchgate.net
For the catalyzed reaction of IPDI with an alcohol, an activation energy of 64.88 kJ/mol has been reported. researchgate.net In another study involving the polymerization of IPDI with a polyether polyol, the activation energy was found to be 73.9 kJ/mol, with an activation enthalpy of 71.6 kJ/mol and an activation entropy of -21.0 J/(mol·K). researchgate.net The negative value of the activation entropy suggests an ordered transition state, which is expected for a bimolecular reaction.
The non-catalytic reaction of IPDI with various alcohols, such as n-propanol and isopropanol, has also been investigated to determine their activation parameters. researchgate.net These studies help in understanding the intrinsic reactivity of the isocyanate groups without the influence of a catalyst. The activation parameters for the autocatalytic reaction path are characterized by lower enthalpies and entropies of activation compared to the non-catalytic path. researchgate.net
The following table presents some reported activation parameters for reactions involving Isophorone Diisocyanate:
| Reaction System | Activation Energy (Ea) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Reference |
| IPDI and alcohol (catalyzed) | 64.88 | - | - | researchgate.net |
| IPDI and poly(propylene oxide) | 73.9 | 71.6 | -21.0 | researchgate.net |
| IPDI and HTPB (catalyzed) | - | 97.22 | -6.77 | researchgate.net |
| Phenyl isocyanate and 1-propanol (B7761284) (isocyanate excess) | 62.6 (theoretical) | - | - | nih.gov |
Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. youtube.com In the context of urethane formation from isocyanates, the newly formed urethane groups can catalyze the reaction between the isocyanate and the alcohol. researchgate.net This effect is attributed to the ability of the urethane group's N-H proton to form a hydrogen bond with the carbonyl oxygen of the isocyanate group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Kinetic studies have shown that the reaction between IPDI and alcohols can transition from a second-order to a third-order reaction as the concentration of urethane groups increases, indicating an autocatalytic mechanism. researchgate.net The autocatalytic reaction is characterized by lower activation enthalpies and entropies compared to the non-catalyzed pathway. researchgate.net While the autocatalytic effect is a known phenomenon, its contribution can sometimes be considered negligible in comparison to the effect of a strong catalyst. researchgate.net
The mechanism of autocatalysis involves the formation of a transition state that includes the isocyanate, the alcohol, and the urethane product. Computational studies on model systems have confirmed that urethane formation reactions can proceed via mechanisms where alcohol molecules themselves act as autocatalysts, leading to reaction orders greater than one. nih.gov
Oligomerization and Polymerization Mechanisms Involving Isophorone Diisocyanate
Beyond the formation of linear polyurethane chains, isophorone diisocyanate can undergo oligomerization and polymerization reactions to form more complex structures, such as cyclic trimers and dimers, as well as cross-linked networks. These reactions are crucial for developing materials with enhanced thermal stability and mechanical properties.
Isocyanates, including IPDI, can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. researchgate.net This reaction is a step-growth addition process that is typically catalyzed by strong nucleophilic reagents. researchgate.net The resulting isocyanurate structure provides a trifunctional cross-linking point, which significantly increases the thermal stability and network density of the final polymer. researchgate.net The trimerization of IPDI has a low tendency to occur without specific catalysts. researchgate.net Various catalysts, such as choline (B1196258) hydroxide, amines, salts of weak acids, and potassium acetate, can be used to promote the formation of IPDI trimers. researchgate.net
In addition to trimerization, isocyanates can also undergo dimerization to form four-membered uretdione rings. Special catalysts, such as peralkylated aminophosphines, have been used for the selective dimerization of IPDI. google.com The formation of uretdione structures can be used to produce polyisocyanates for applications like powder coatings. google.com The use of certain co-catalysts, like imidazole (B134444) with a quaternary ammonium (B1175870) salt catalyst, can promote the formation of uretdione rings alongside isocyanurate rings, which can be beneficial for reducing the viscosity of the resulting polyisocyanate mixture. google.com
The formation of a polyurethane network involves the reaction of diisocyanates with polyols to form linear or branched prepolymers, which are then further reacted through chain extension and cross-linking. researchgate.net Chain extenders are typically low molecular weight diols or diamines that react with the isocyanate-terminated prepolymers to increase the polymer chain length and build up the hard segment content of the polyurethane. researchgate.netacs.org Cross-linking agents, which are molecules with three or more reactive functional groups (e.g., triols), are used to create a three-dimensional network structure. researchgate.netresearchgate.net
In polyurethane systems based on IPDI and hydroxyl-terminated polybutadiene (B167195) (HTPB), the degree of cross-linking can be controlled by varying the ratio of triol to diol. researchgate.net The choice of chain extender, such as 1,4-butanediol, can significantly influence the mechanical properties of the resulting elastomer, including tensile strength and modulus. researchgate.net The structure of the cross-linking agent also plays a role, with more irregular structures potentially leading to better vibration isolation performance in the final polyurethane elastomer. myu-group.co.jp
The formation of allophanate (B1242929) linkages, where an isocyanate group reacts with a urethane group, can also contribute to chemical cross-linking, especially when the diisocyanate is in excess. researchgate.net The hard segments, formed by the reaction of diisocyanates and chain extenders, tend to form hydrogen-bonded domains that act as physical cross-links, further reinforcing the polymer matrix. researchgate.net These chain extension and cross-linking reactions are fundamental to tailoring the properties of polyurethane materials for a wide range of applications, from flexible elastomers to rigid foams and coatings. youtube.com
Mechanisms of Blocked Isophorone Diisocyanate Deblocking and Regeneration
Blocked isocyanates are compounds where the highly reactive isocyanate group (–N=C=O) of a molecule like Isophorone Diisocyanate (IPDI) is reacted with a "blocking agent" to form a thermally reversible bond. This process renders the isocyanate temporarily inert, enhancing storage stability and allowing for one-component (1K) polyurethane systems that cure upon heating. The deblocking process, which regenerates the free isocyanate and the blocking agent, is critical for the curing of these systems.
The regeneration of the isocyanate functionality from a blocked IPDI adduct is primarily achieved through thermal treatment. The mechanism of this deblocking reaction can proceed through two main pathways:
Elimination-Addition Mechanism: This is the most common pathway. Upon heating, the blocked isocyanate undergoes a dissociation reaction, breaking the bond between the isocyanate and the blocking agent. This regenerates the free isocyanate group and the free blocking agent. The regenerated isocyanate is then free to react with a polyol or other active hydrogen-containing compound present in the formulation to form a stable urethane linkage. The blocking agent is typically volatilized or remains in the system.
Displacement (or Transesterification) Mechanism: In some cases, particularly with alcohol blocking agents, the deblocking can occur via a direct reaction with the hydroxyl groups of the polyol. In this pathway, the polyol directly attacks the carbonyl carbon of the blocked isocyanate, forming a tetrahedral intermediate. This intermediate then collapses, releasing the blocking agent and forming the new urethane bond in a single step, without the intermediate formation of a free isocyanate.
The specific mechanism and the temperature at which deblocking occurs are influenced by several factors, including the chemical structure of the isocyanate and the blocking agent, the presence of catalysts, and the reaction solvent. nih.govijacskros.com
Research Findings on Deblocking Mechanisms
Detailed research has been conducted to understand the kinetics and influencing factors of the deblocking process for various blocked IPDI systems.
Influence of Blocking Agent Structure:
The type of blocking agent used has a significant impact on the deblocking temperature. Phenols, oximes, lactams, pyrazoles, and alcohols are common blocking agents. wikipedia.org The thermal stability of the bond formed between the IPDI and the blocking agent is a key determinant of the deblocking temperature. For instance, a study on pyridinol-blocked IPDI found that the deblocking temperature increased with the nucleophilicity of the pyridinol isomer, in the order of 3-hydroxypyridine (B118123) > 4-hydroxypyridine (B47283) > 2-hydroxypyridine. nih.govmdpi.com This is attributed to the electron density of the pyridine (B92270) ring affecting the stability of the urethane bond formed during blocking. mdpi.com
Sodium bisulfite is another blocking agent that creates water-soluble blocked IPDI. researchgate.net These adducts are stable at room temperature but deblock upon heating. researchgate.net Research using Fourier Transform Infrared (FTIR) spectroscopy showed that IPDI blocked with sodium bisulfite begins to regenerate isocyanate groups at temperatures above 80°C. researchgate.net Differential Scanning Calorimetry (DSC) analysis indicated an initial deblocking temperature around 85°C, with the maximum deblocking rate occurring at 117°C. researchgate.net
Kinetic Studies and Activation Energy:
The kinetics of the deblocking reaction are often studied using techniques like Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). nih.govmdpi.com These methods can determine the activation energy (Ea) of the deblocking process, which is the minimum energy required to initiate the reaction.
For a water-soluble blocked IPDI, the apparent activation energies were determined to be 125.0 kJ·mol⁻¹ using the Flynn-Wall-Ozawa (FWO) model and 124.5 kJ·mol⁻¹ using the Friedman-Reich-Levi (FRL) model. pku.edu.cnpku.edu.cn In another study on 4-hydroxypyridine blocked IPDI, the activation energy was calculated to be 134.6 kJ·mol⁻¹ (FRL method) and 126.2 kJ·mol⁻¹ (FWO method). nih.govmdpi.com The reaction mechanism for the deblocking of water-soluble blocked IPDI was found to follow a three-dimensional diffusion model (Jander equation). pku.edu.cnpku.edu.cn
The following table summarizes deblocking temperatures for IPDI with different blocking agents, as determined by various analytical methods.
| Blocking Agent | Isocyanate | Method | Deblocking Temperature (°C) | Reference |
| 2-hydroxypyridine | IPDI | TGA | 126 | mdpi.com |
| 3-hydroxypyridine | IPDI | TGA | 165 | mdpi.com |
| 4-hydroxypyridine | IPDI | TGA | 143 | mdpi.com |
| 2-hydroxypyridine | IPDI | DSC | 115 | mdpi.com |
| 3-hydroxypyridine | IPDI | DSC | 158 | mdpi.com |
| 4-hydroxypyridine | IPDI | DSC | 132 | mdpi.com |
| Sodium Bisulfite | IPDI | DSC | Initial: ~85, Max Rate: 117 | researchgate.net |
| Imidazole | IPDI | DSC | 120-160 | researchgate.net |
| Butanone oxime | IPDI | - | >110 | researchgate.net |
This table is interactive. Users can sort and filter the data.
Role of Catalysts:
Catalysts can significantly lower the deblocking temperature and accelerate the subsequent curing reaction. ijacskros.comwikipedia.org Organometallic compounds, particularly tin-based catalysts like dibutyltin dilaurate (DBTDL), are highly effective. ijacskros.comrsc.org Tertiary amines are also used. ijacskros.com For phenol-blocked aliphatic diisocyanates, organotin catalysts showed better catalytic activity than tertiary amines. ijacskros.com The combination of a tertiary amine and an organotin catalyst can exhibit a synergistic effect, leading to even greater catalytic activity. ijacskros.com The catalyst can influence the deblocking reaction, the reaction of the regenerated isocyanate with a polyol, or a direct displacement reaction. rsc.org
The following table presents kinetic data for the thermal decomposition of 4-hydroxypyridine blocked IPDI.
| Kinetic Model | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (lnA) | Reaction Order (n) | Reference |
| FRL Method | 134.6 | - | - | nih.govmdpi.com |
| FWO Method | 126.2 | 31.9 | Not an integer | nih.govmdpi.com |
This table is interactive. Users can sort and filter the data.
The reaction order is often not an integer, which is indicative of the complex, multi-step nature of the deblocking and subsequent reactions of the highly active isocyanate. nih.govmdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Analytical Techniques in Isophorone Diisocyanate Research
Mass Spectrometry for Molecular Weight Distribution and Oligomer Analysis
Mass spectrometry (MS) is essential for analyzing the molecular weight and distribution of oligomers and polymers derived from IPDI. Traditional spectroscopic methods may struggle to provide this level of detail for complex mixtures.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has proven effective for the in-depth characterization of polyurethane prepolymers. In studies of the reaction between polyethylene (B3416737) glycol (PEG) and IPDI, MALDI-MS was used to identify monomer units, end-group functionalities, and molecular weight averages. mdpi.com A key challenge in analyzing reactive isocyanate oligomers is their instability. This is often overcome by derivatizing the terminal isocyanate groups, for example with methanol (B129727), before MS analysis. This derivatization allows for the quantification of mono-functional and di-functional oligomer species in the reaction mixture at various time points. mdpi.com
Tandem mass spectrometry (MS/MS) is used to confirm the structural assignments of the oligomers detected. mdpi.com By selecting a specific parent ion and fragmenting it, MS/MS provides data that confirms the sequence and connectivity of the oligomer chains. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) has also been established as a method for the trace detection and quantification of IPDI, utilizing an external standard method for analysis. google.com
Table 4: Mass Spectrometry Techniques for IPDI Derivative Analysis
| Technique | Application | Key Findings/Capabilities |
| MALDI-MS | Prepolymer & Oligomer Analysis | Determines molecular weight distribution; identifies end-group functionalities; quantifies different oligomer species after derivatization. mdpi.com |
| ESI-MS | Reaction Monitoring | Evaluates reactions between isocyanates and alcohols, with results showing excellent agreement with liquid chromatography. mdpi.com |
| GC-MS | Trace Detection | Enables high-accuracy, stable detection and quantification of IPDI monomer. google.com |
| MS/MS | Structural Confirmation | Confirms structural assignments of oligomers and identifies sites of modification on larger molecules. mdpi.comnih.gov |
These mass spectrometry techniques provide crucial information that complements data from FTIR and NMR, allowing for comprehensive control and understanding of polymerization reactions involving IPDI and its derivatives. mdpi.com
Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI MS) for Prepolymer Characterization
Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for the characterization of polymers and prepolymers, including those synthesized from isophorone (B1672270) diisocyanate (IPDI). nih.gov It allows for the identification of monomer units, end-group functionalities, molecular weight averages, and copolymer sequences. nih.govresearchgate.netdntb.gov.uamdpi.comresearchgate.net In the context of IPDI-based prepolymers, such as those formed by the reaction of IPDI with polyethylene glycol (PEG), MALDI-MS provides detailed structural information. nih.govdntb.gov.ua
Research has demonstrated that direct MALDI-MS analysis of reactive isocyanate-terminated oligomers can be challenging. mdpi.com However, a method involving the derivatization of these reactive oligomers with methanol allows for the successful quantification of different species within the mixture. nih.govmdpi.comresearchgate.net This quenching step with methanol stabilizes the reactive isocyanate groups, enabling a more accurate characterization of the mono-functional and di-functional prepolymers formed during the reaction. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments are often used to confirm the structural assignments of the detected oligomeric species. mdpi.com By monitoring samples collected at different reaction times, MALDI-MS can track the evolution of unreacted diols, mono-substituted, and di-substituted products, offering insights into the influence of reaction parameters like temperature and catalyst concentration. nih.govresearchgate.net
Table 1: Key Findings from MALDI-MS Characterization of IPDI Prepolymers
| Parameter Characterized | Technique/Methodology | Key Findings | Citations |
|---|---|---|---|
| Prepolymer Structure | MALDI-MS with Methanol Derivatization | Enables differentiation and quantification of unreacted PEG, mono-functional, and di-functional PEG-IPDI species. | nih.govmdpi.com |
| End-Group Functionality | MALDI-MS | Identifies the specific end-groups on the polymer chains, confirming the reaction between diols and diisocyanates. | nih.govresearchgate.netdntb.gov.ua |
| Molecular Weight | MALDI-MS | Determines molecular weight averages and distributions of the prepolymer species. | nih.govresearchgate.netresearchgate.net |
| Reaction Monitoring | Time-dependent MALDI-MS Analysis | Tracks the relative content of different functional oligomers over time, revealing the effects of reaction parameters. | nih.govresearchgate.net |
Electrospray Ionization Mass Spectrometry (ESI MS) for Isocyanate Reactivity Evaluation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive analytical technique used for monitoring chemical reactions and evaluating the reactivity of compounds like isocyanates. bohrium.com Due to its soft ionization process, ESI-MS can transfer ions from solution to the gas phase while preserving non-covalent interactions and the structural integrity of labile species. uvic.ca This makes it exceptionally well-suited for detecting reactive intermediates in solution, which is fundamental to understanding reaction mechanisms and reactivity. researchgate.net
The primary advantage of ESI-MS in reactivity studies is its ability to perform real-time, in-situ analysis of reaction mixtures with high sensitivity and resolution, often without requiring sample pretreatment. bohrium.com This allows for the dynamic tracking of reactants, products, and short-lived catalytic intermediates. bohrium.comuvic.ca In the study of complex reactions, such as those involving metal catalysts, ESI-MS can identify and characterize charged or chargeable species within the catalytic cycle. uvic.ca By providing direct evidence for the existence of proposed intermediates, ESI-MS offers mechanistic insights that are often difficult to obtain with other spectroscopic methods. uvic.caresearchgate.net The technique can be applied to evaluate the effects of different solvents, ligands, and reaction conditions on the catalytic process, thereby aiding in the optimization of synthetic routes for isocyanate-based materials. uvic.ca
Chromatographic Methods for Compositional Analysis and Purity Assessment
Chromatographic techniques are essential for separating complex mixtures and assessing the purity of monomers and polymers. In isophorone diisocyanate research, methods like SEC and GC-MS are routinely used for compositional and purity analysis.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for characterizing the molecular weight and molecular weight distribution of polymers. nih.gov The separation mechanism is based on the hydrodynamic volume of polymer molecules in solution. paint.org As the polymer solution passes through columns packed with porous material, larger molecules are excluded from the pores and elute first, followed by smaller molecules that can penetrate the pores to varying degrees. nih.govpaint.org
SEC is widely used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. researchgate.net While traditional SEC relies on calibration with well-defined polymer standards, modern systems often employ advanced detectors to obtain absolute molecular weight data. nih.gov Coupling SEC with detectors such as multi-angle light scattering (MALS) and differential refractometry (RI) allows for the direct measurement of molecular weight without the need for column calibration, providing more accurate characterization. nih.govnih.gov This is particularly valuable for novel or complex polymers, such as those derived from dioctyldodecyl isophorone diisocyanate, where specific standards may not be available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Detection and Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the detection, identification, and quantification of volatile and semi-volatile compounds, such as isocyanate monomers. rsc.org This technique is particularly useful for tracing residual isophorone diisocyanate (IPDI) monomer in various samples. google.com It has also been successfully used to identify the characteristic volatile products generated during the thermal degradation of IPDI-based polyurethanes. rsc.org
A specific GC-MS method has been developed for the detection and tracing of IPDI, utilizing an external standard method for quantification. google.com This method employs a capillary column and a precisely defined temperature program to achieve separation. google.com The mass spectrometer, operating in electron impact (EI) mode, provides definitive identification of the eluted compounds based on their mass spectra. rsc.orggoogle.com GC-MS is also used in biomonitoring to detect isocyanate metabolites, such as isophorone diamine (IPDA), in biological samples after hydrolysis, allowing for the assessment of exposure. researchgate.net
Table 2: Example GC-MS Parameters for Isophorone Diisocyanate (IPDI) Detection
| Parameter | Specification | Citation |
|---|---|---|
| Chromatographic Column | HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm | google.com |
| Carrier Gas | Nitrogen | google.com |
| Flow Rate | 0.8-1.5 mL/min | google.com |
| Vaporizing Chamber Temp. | 260 °C | google.com |
| Column Temperature | 150°C (hold 2 min), ramp 5°C/min to 200°C (hold 10 min) | google.com |
| Ion Source | Electron Impact (EI), 70 eV | google.com |
| Ion Source Temperature | 230 °C | google.com |
| Transmission Line Temp. | 280 °C | google.com |
Thermal Analysis for Reaction Progression and Material Stability
Thermal analysis techniques are critical for evaluating the stability, decomposition behavior, and service life of polymeric materials. Thermogravimetric analysis is a key tool in this area for studying isophorone diisocyanate-based materials.
Thermogravimetric Analysis (TGA) for Decomposition Pathways of Isophorone Diisocyanate-based Materials
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely applied to study the thermal stability and decomposition pathways of materials derived from isophorone diisocyanate. nih.govmdpi.comresearchgate.net By heating a small sample at a constant rate, TGA can determine the temperatures at which degradation occurs, the amount of mass lost at each stage, and the quantity of residual char. mdpi.comacs.org
In the study of blocked isocyanates, TGA is used to establish the deblocking temperature, which is the temperature at which the blocking agent is released, regenerating the reactive isocyanate group. nih.govmdpi.com For polyurethane materials, TGA provides crucial information on their thermal decomposition process. The analysis of TGA curves, often in conjunction with derivative thermogravimetry (DTG), helps to identify distinct degradation steps. researchgate.net Furthermore, kinetic analysis of TGA data, using methods like the Flynn-Wall-Ozawa (FWO) equation, can be employed to calculate the activation energy of the decomposition reaction, providing deeper insights into the material's stability. nih.govmdpi.com Studies have shown that the thermal decomposition of IPDI-based materials can be complex, and TGA is an essential tool for elucidating these intricate pathways. nih.gov
Table 3: Summary of TGA Findings for IPDI-Based Materials
| Material Type | Key Information Obtained from TGA | Example Findings | Citations |
|---|---|---|---|
| Pyridinol-Blocked IPDI | Deblocking temperature, thermal decomposition kinetics | Activation energy for thermal decomposition calculated as 126.2 kJ·mol⁻¹ (FWO method) and 134.6 kJ·mol⁻¹ (FRL method). | nih.govmdpi.com |
| IPDI in Microcapsules | Thermal stability of encapsulated isocyanate | Comparison of TGA curves shows the thermal behavior of pure IPDI versus encapsulated IPDI. | researchgate.net |
| IPDI-based Waterborne Polyurethane (WPU) | Char yield, thermal stability enhancement | Incorporation of flame retardants increased the char yield, indicating enhanced thermal stability. | acs.org |
Based on the comprehensive search conducted, there is no publicly available scientific literature or data specifically pertaining to the chemical compound “this compound.” The search results consistently refer to the parent compound, Isophorone Diisocyanate (IPDI) , and its various applications and reactions, particularly in the synthesis of polyurethanes.
Therefore, it is not possible to generate an article focusing solely on the Differential Scanning Calorimetry (DSC) analysis of “this compound.”
However, extensive research and detailed data are available for Isophorone Diisocyanate (IPDI). If you would like, an article on the "Advanced Spectroscopic Characterization and Analytical Techniques in Isophorone Diisocyanate Research," focusing on DSC for reaction enthalpies and phase transitions, can be provided. This would align with the structural and technical requirements of your request, utilizing the available scientific information for the correct parent compound.
Computational Chemistry and Molecular Modeling Studies of Isophorone Diisocyanate Systems
Quantum Chemical Calculations on Isophorone (B1672270) Diisocyanate Reactivity
Quantum chemical calculations offer a fundamental understanding of the reactivity of isophorone diisocyanate (IPDI), a compound noted for the differential reactivity of its primary and secondary isocyanate (NCO) groups. wikipedia.orgpaint.org This intrinsic asymmetry is a key factor in its industrial applications, particularly in producing prepolymers with low viscosity and minimal residual monomer content. wikipedia.orgpaint.org
The electronic structure of the two isocyanate groups in IPDI is the primary determinant of their differing reactivity. The primary isocyanate group, being less sterically hindered and electronically distinct, is generally more reactive than the secondary (cycloaliphatic) isocyanate group. wikipedia.org The carbon atom in the N=C=O group has a significant positive charge due to its position between two highly electronegative atoms (nitrogen and oxygen), making it susceptible to nucleophilic attack. mdpi.com The electrophilicity of this carbon atom, and thus the reactivity of the isocyanate group, is influenced by the molecular structure to which it is attached. researchgate.net In IPDI, the different electronic environments of the primary and secondary NCO groups lead to varied reaction rates. wikipedia.orgmdpi.com
Studies have explored this reactivity difference extensively. For instance, the ratio of reaction rate constants for the primary versus the secondary NCO group has been reported to be as high as 11.5 to 1 when catalyzed by dibutyltin (B87310) dilaurate (DBTL). paint.org This selectivity is crucial for controlling the synthesis of polyurethane prepolymers. paint.orgmdpi.com
Table 1: Reactivity Ratios of IPDI Isocyanate Groups with 1-Butanol (B46404) at 20°C
| Catalyst | Rate Constant Ratio (Primary/Secondary) |
| Uncatalyzed | 5.5 |
| Diazabicyclo[2.2.2]octane (DABCO) | 7.5 |
| Dibutyltin dilaurate (DBTL) | 11.5 |
This table is generated based on data indicating the variable reactivity of IPDI's isocyanate groups under different catalytic conditions. paint.org
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the transition states and energy profiles of reactions involving IPDI. researchgate.net These studies help elucidate the mechanisms of urethane (B1682113) formation. The reaction between an isocyanate and an alcohol can proceed through either a concerted or a stepwise pathway. researchgate.net Quantum chemical calculations have shown that for many isocyanate reactions, a concerted mechanism, where the new N-H and C-O bonds form in a single transition state, is often energetically favored over a stepwise route. researchgate.netmdpi.com
The activation energy for these reactions can be calculated to predict reaction rates. For the thermal decomposition of a blocked isophorone diisocyanate, activation energies have been calculated using methods like the Friedman-Reich-Levi (FRL) and Flynn-Wall-Ozawa (FWO) equations, yielding values around 126-135 kJ·mol⁻¹. mdpi.com Such calculations are vital for understanding both the formation and degradation of IPDI-based polyurethanes. The Nudged Elastic Band (NEB) method is a computational technique used to identify the minimum energy pathway and find a reliable estimate for the transition state geometry between reactants and products. fossee.in
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic processes of polymerization, from the initial stages of chain formation to the development of a complex, cross-linked network. nih.govyoutube.com These simulations model the movement and interaction of atoms and molecules over time, offering insights that are often difficult to obtain through direct experimentation.
The synthesis of polyurethanes from IPDI typically begins with the formation of an NCO-terminated prepolymer by reacting IPDI with a polyol. mdpi.comresearchgate.net MD simulations can model this crucial first step, tracking the reaction between the more reactive primary isocyanate groups of IPDI and the hydroxyl groups of the polyol. paint.orgmdpi.com This selective reaction leads to the formation of linear or lightly branched prepolymers with a narrow molecular weight distribution. paint.org
Kinetic models derived from both experimental data and simulation are used to describe the stepwise polyaddition process. vot.pl These models account for the differing reactivities of the NCO groups and can predict the evolution of oligomer concentrations, functional group conversion, and average molecular weight throughout the reaction. vot.pl For example, studies monitoring the reaction of IPDI with polypropylene (B1209903) glycol (PPG) have detailed the formation of mono-functional and di-functional prepolymers over time. mdpi.com
Table 2: Key Parameters in Prepolymer Formation Modeling
| Parameter | Description | Relevance |
| NCO/OH Ratio | The molar ratio of isocyanate groups to hydroxyl groups. | Controls molecular weight and terminal groups of the prepolymer. google.com |
| Reactivity Ratio (k1/k2) | The ratio of the reaction rates of the primary vs. secondary NCO groups. | Determines the structure and linearity of the prepolymer. paint.org |
| Temperature | The reaction temperature. | Affects reaction rates and selectivity. paint.org |
| Catalyst | The type and concentration of catalyst used. | Significantly influences reaction speed and selectivity. paint.org |
This table summarizes key variables in the modeling of IPDI prepolymer synthesis. paint.orggoogle.com
Following prepolymer formation, a chain extender or cross-linking agent is introduced to build the final polymer network. MD simulations can be used to model this stage, providing detailed information on the resulting three-dimensional network architecture. These simulations help to visualize how the polymer chains connect and arrange themselves, which is fundamental to the material's macroscopic properties.
Coarse-grained modeling methods, such as Dissipative Particle Dynamics (DPD), are often used for these larger-scale simulations. mdpi.com These models simplify the atomic-level detail, allowing for the simulation of larger systems over longer timescales, which is necessary to capture the full development of the cross-linked structure. mdpi.comnih.gov The simulations can reveal details about cross-link density, chain entanglement, and the formation of hard and soft segment domains, which directly correlate with the mechanical and thermal properties of the final polyurethane material. researchgate.net Chemical cross-linking mass spectrometry combined with MD simulations has also been used to understand the interactions and assembly in complex protein structures, a methodology applicable to polymer networks. mdpi.com
Predictive Algorithms for Reaction Outcome and Material Properties
A significant goal of computational modeling is to develop predictive algorithms that can forecast reaction outcomes and final material properties based on initial reactant structures and process conditions. google.com By integrating data from quantum chemical calculations and molecular dynamics simulations, it is possible to build models that link molecular-level features to macroscopic performance.
These predictive frameworks can estimate properties such as the glass transition temperature, tensile strength, and elastic modulus. mdpi.comresearchgate.net For instance, models can correlate the degree of hydrogen bonding between urethane groups, which can be assessed computationally, with the mechanical strength of the material. mdpi.com Similarly, the phase separation between hard and soft segments, a key determinant of the properties of many polyurethanes, can be predicted through simulation and correlated with experimental observations. researchgate.net Machine learning approaches are increasingly being integrated with these simulation techniques to enhance predictive accuracy and accelerate the discovery of new materials with tailored properties. nih.govgoogle.com
Modeling the Influence of Catalysts on Reaction Selectivity
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the intricate details of chemical reactions. In the context of isophorone diisocyanate (IPDI) systems, these computational methods provide valuable insights into the influence of catalysts on reaction selectivity. This is particularly crucial for IPDI, an asymmetrical diisocyanate with a primary and a secondary isocyanate group that exhibit different reactivities. wikipedia.org The ability to selectively control which isocyanate group reacts is paramount in tailoring the properties of the final polyurethane products.
Quantum chemical calculations have been employed to confirm and elucidate experimental findings regarding the reaction selectivity of IPDI. researchgate.net These theoretical studies can model the reaction pathways at a molecular level, calculating the activation energies for the reaction of each isocyanate group in the presence of different catalysts. This allows researchers to predict which catalysts will favor the reaction of the primary isocyanate group and which will favor the secondary one.
The choice of catalyst has a dramatic effect on the selectivity of the urethane reaction with IPDI. Generally, catalysts for polyurethane formation are broadly classified as Lewis acids (e.g., organotin compounds) and Lewis bases (e.g., tertiary amines). Computational models help to explain the differing mechanisms by which these catalysts operate.
Lewis acid catalysts, such as dibutyltin dilaurate (DBTL), are proposed to coordinate with the carbonyl oxygen of the isocyanate group, thereby increasing its electrophilicity. Molecular modeling studies suggest that this coordination is more favorable with the secondary isocyanate group of IPDI, leading to its enhanced reactivity. Conversely, Lewis base catalysts, like 1,4-diazabicyclo[2.2.2]octane (DABCO), are thought to activate the alcohol reactant by forming a hydrogen-bonded complex, which then attacks the isocyanate group. Computational studies indicate that this mechanism favors the sterically less hindered primary isocyanate group.
A model study on the reaction of IPDI with 1-butanol in the presence of various catalysts at 20°C highlights the significant impact of the catalyst on selectivity. The selectivity is expressed as the ratio of the rate of reaction of the secondary NCO group to that of the primary NCO group.
Table 1: Influence of Catalyst Type on the Selectivity of the IPDI/1-Butanol Reaction at 20°C
| Catalyst Type | Catalyst | Selectivity (Secondary NCO / Primary NCO) |
|---|---|---|
| Uncatalyzed | - | 5.5 |
| Lewis Acid (Tin) | Dibutyltin dilaurate (DBTL) | 11.5 |
| Lewis Acid (Zinc) | Zinc(II) acetylacetonate (B107027) | 8.0 |
| Lewis Acid (Bismuth) | Bismuth(III) octoate | 7.5 |
| Lewis Acid (Iron) | Iron(III) acetylacetonate | 6.5 |
| Lewis Base (Amine) | DABCO | Inversion of selectivity (Primary > Secondary) |
Data derived from a model study on the influence of catalysts on IPDI reaction selectivity.
The data clearly demonstrates that metal catalysts (Lewis acids) enhance the inherent selectivity of the secondary isocyanate group, with DBTL being the most effective. In contrast, tertiary amine catalysts like DABCO can invert this selectivity.
Computational Approaches for Molecular Design of Isophorone Diisocyanate Derivatives, such as Dioctyldodecyl Isophorone Diisocyanate
The design of novel isophorone diisocyanate derivatives with specific, tailored properties is a key area of research in polyurethane chemistry. The introduction of long alkyl chains, such as in this compound, can impart properties like improved flexibility, hydrophobicity, and compatibility with non-polar matrices. While specific computational studies focusing exclusively on this compound are not widely available in public literature, the principles of computational chemistry and molecular modeling are broadly applied to the design and analysis of such long-chain isocyanate derivatives.
Computational approaches for the molecular design of IPDI derivatives can be categorized into several key areas:
Quantum Mechanics (QM) Calculations: These methods, including Density Functional Theory (DFT), are used to study the electronic structure and reactivity of the isocyanate monomers. For a derivative like this compound, QM calculations can be used to:
Predict the influence of the long alkyl chain on the reactivity of the primary and secondary isocyanate groups. The steric hindrance introduced by the bulky dioctyldodecyl group, which would likely be attached via a urethane linkage to one of the isocyanate groups, can be modeled.
Calculate the reaction enthalpies for the formation of the derivative and its subsequent reactions. researchgate.net
Simulate the interaction of the isocyanate with different catalysts to predict reaction selectivity.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the conformational behavior and intermolecular interactions of the isocyanate derivatives and the resulting polymers. For a system involving this compound, MD simulations could be used to:
Investigate the influence of the long alkyl chains on the morphology and phase separation of the resulting polyurethanes. The flexible, non-polar dioctyldodecyl chains would be expected to form soft segments, and their interaction with the rigid IPDI core could be modeled.
Predict physical properties such as the glass transition temperature (Tg) and mechanical properties of the final polymer.
Simulate the interaction of the derivative with solvents or other components in a formulation.
Coarse-Grained (CG) Modeling: For very large systems and long simulation times, all-atom MD simulations can be computationally expensive. CG modeling simplifies the representation of molecules by grouping atoms into larger "beads." This approach is particularly useful for studying the large-scale morphology and self-assembly of polymers derived from long-chain isocyanates. For instance, an integrated computational framework combining coarse-grained simulations with reactive force fields has been proposed to investigate complex interactions in multicomponent propellant systems containing IPDI. researchgate.net
Table 2: Computational Methods in the Design of Isocyanate Derivatives
| Computational Method | Application in Derivative Design | Example Insights for Dioctyldodecyl IPDI |
|---|---|---|
| Quantum Mechanics (DFT) | Predicting reactivity, reaction pathways, and catalyst effects. | Influence of the dioctyldodecyl group on the NCO reactivity; predicting catalyst selectivity for its formation. |
| Molecular Dynamics (MD) | Simulating polymer morphology, physical properties, and intermolecular interactions. | Modeling of microphase separation, prediction of Tg, and mechanical properties of the resulting polyurethane. |
The synthesis of polyurethanes from long-chain aliphatic diisocyanates derived from plant oils has been shown to result in materials with well-defined microphase separation and high melting temperatures due to efficient hydrogen bonding promoted by the flexible long chains. researchgate.net Computational modeling can provide a molecular-level understanding of these structure-property relationships, guiding the rational design of new IPDI derivatives like this compound for specific applications.
Polymer and Materials Science Research Applications of Isophorone Diisocyanate Derivatives
Polyurethane and Polyurea Synthesis and Design Principles
The synthesis of polyurethanes and polyureas using IPDI is a cornerstone of modern polymer chemistry, enabling the creation of a wide array of materials with tunable properties. The distinct reactivity of its primary and secondary isocyanate groups is a key factor in the design of these polymers.
The synthesis of IPDI-terminated prepolymers is a fundamental step in the production of many polyurethane materials. This process typically involves the reaction of an excess of IPDI with a polyol, which can be a polyether, polyester, or polycarbonate polyol. The stoichiometry is controlled to ensure that the resulting prepolymer chains are capped with isocyanate groups. These NCO-terminated prepolymers are stable intermediates that can be further reacted in a subsequent step, a process known as chain extension, with diols or diamines to form the final high molecular weight polyurethane or polyurea.
The differential reactivity of IPDI's isocyanate groups allows for a high degree of control during prepolymer synthesis. The secondary isocyanate group is more reactive and will preferentially react with the hydroxyl groups of the polyol at lower temperatures, while the primary isocyanate group often requires higher temperatures or a catalyst to react. This enables the formation of well-defined prepolymer structures. End-functionalized oligomers can also be synthesized by reacting IPDI with functional alcohols or amines, introducing specific chemical functionalities at the chain ends for subsequent reactions or to impart specific properties to the final material.
Table 1: Reactivity of IPDI Isocyanate Groups with n-Butanol
| Isocyanate Group | Relative Reaction Rate (at 25°C) |
| Secondary | ~1 |
| Primary | ~0.3 |
This interactive table is based on generalized reactivity data and can be sorted by column.
Segmented polyurethanes are a class of thermoplastic elastomers that derive their unique properties from the microphase separation of thermodynamically incompatible hard and soft segments. IPDI is a key component in the formation of the hard segments. These hard segments are typically formed by the reaction of the diisocyanate with a low molecular weight chain extender, such as a diol or diamine. The resulting urethane (B1682113) or urea (B33335) linkages are capable of strong intermolecular hydrogen bonding, leading to the formation of rigid, crystalline, or glassy domains.
The soft segments, on the other hand, are derived from long-chain, flexible polyols. These segments are amorphous and have a low glass transition temperature, imparting elastomeric properties to the material. By carefully selecting the type and molecular weight of the IPDI, chain extender, and polyol, the ratio and structure of the hard and soft segments can be precisely controlled. This allows for the tailoring of the material's mechanical properties, such as hardness, elasticity, and tensile strength, to meet the demands of specific applications, ranging from flexible foams to rigid plastics.
Waterborne polyurethane dispersions (PUDs) are environmentally friendly alternatives to solvent-based polyurethane coatings, adhesives, and sealants. IPDI is frequently used in the synthesis of PUDs due to the excellent hydrolytic stability and UV resistance it imparts to the final product. The key to creating a stable dispersion of polyurethane in water is the incorporation of hydrophilic functional groups into the polymer backbone.
This is typically achieved by using a diol with an ionic group, such as dimethylolpropionic acid (DMPA), during the prepolymer synthesis step. The carboxylic acid group of DMPA is then neutralized with a tertiary amine to form a salt, which acts as an internal emulsifier. The IPDI-terminated prepolymer containing these ionic centers is then dispersed in water under high shear, followed by chain extension with a diamine. The resulting product is a stable, colloidal dispersion of high molecular weight polyurethane particles in water. The properties of the PUD, such as particle size, viscosity, and film-forming characteristics, can be engineered by adjusting the IPDI content, the concentration of ionic groups, and the type of polyol and chain extender used.
Microencapsulation Technologies Utilizing Isophorone (B1672270) Diisocyanate
Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to give small capsules with many useful properties. IPDI is a valuable monomer in microencapsulation technologies, particularly for the formation of robust and impermeable capsule shells through interfacial polymerization.
Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible liquids. In the context of microencapsulation, this typically involves dispersing an oil phase, containing the core material and a reactive monomer like IPDI, into an aqueous phase. A complementary reactant, usually a diamine or a polyol, is then added to the aqueous phase.
The polymerization reaction is confined to the oil-water interface, leading to the formation of a thin, solid polymer shell around the oil droplets. IPDI is particularly well-suited for this process because its isocyanate groups readily react with the amine or hydroxyl groups of the co-reactant to form a polyurea or polyurethane shell. The thickness and permeability of the microcapsule shell can be controlled by varying the concentration of the reactants, the reaction time, and the agitation speed. This method is widely used for the encapsulation of a variety of core materials, including fragrances, phase change materials, and self-healing agents.
The core-shell structures created using IPDI-based interfacial polymerization are highly effective for controlled release applications. The polyurethane or polyurea shell acts as a semi-permeable membrane, regulating the release of the encapsulated core material. The release rate can be tailored by modifying the chemical composition and morphology of the shell.
For example, by altering the crosslink density of the polymer shell, its permeability can be adjusted. This can be achieved by using a mixture of di- and tri-functional amines or alcohols as the chain extender. Furthermore, the release of the core material can be triggered by external stimuli, such as changes in temperature, pH, or the presence of specific chemicals. For instance, the shell can be designed to rupture or become more permeable under certain conditions, leading to a burst release of the core material. This level of control over the release profile makes IPDI-based microcapsules valuable in a wide range of fields, including pharmaceuticals, agriculture, and smart coatings.
Table 2: Summary of IPDI Applications in Polymer Science
| Application Area | Key Role of IPDI | Resulting Material Properties |
| Prepolymer Synthesis | Forms NCO-terminated intermediates | Controlled molecular weight and functionality |
| Segmented Polyurethanes | Forms hard segments | Tailorable mechanical properties, elasticity |
| Waterborne PUDs | Provides hydrolytic and UV stability | Environmentally friendly, durable coatings |
| Microencapsulation | Forms robust capsule shells | Controlled release, protection of core material |
This interactive table provides a summary of the applications discussed and can be sorted for ease of reference.
Optimizing Encapsulation Efficiency and Shell Integrity
The efficacy of microencapsulated isophorone diisocyanate (IPDI) derivatives in various applications hinges on the successful encapsulation of the active agent and the robustness of the protective shell. Research has focused on optimizing these parameters through systematic variation of synthesis conditions. Interfacial polymerization in an oil-in-water (O/W) emulsion is a common method for encapsulating IPDI. lmaleidykla.ltlmaleidykla.lt
Key parameters that are manipulated to control the properties of the resulting microcapsules include the core-to-shell ratio, agitation speed during emulsification, the type and concentration of emulsifier, and the reaction time. lmaleidykla.lt For instance, the size of the microcapsules can be controlled by the agitation rate, with studies showing that smooth, spherical microcapsules ranging from 40 to 400 μm in diameter are produced by varying the agitation rate from 500 to 1500 rpm. acs.orgresearchgate.net
The integrity and thickness of the polyurethane (PU) or polyurea (PUa) shell are critical for both protecting the reactive isocyanate core and ensuring its timely release upon damage. The shell wall thickness has been observed to vary linearly with the capsule diameter, maintaining a nearly constant wall thickness-to-diameter ratio of approximately 0.05. researchgate.netacs.org This ensures that larger capsules have proportionally thicker and stronger shells.
Thermogravimetric analysis (TGA) is a crucial technique for quantifying the encapsulation efficiency, which is often expressed as the liquid core content. lmaleidykla.lt Optimization studies, such as those using a Taguchi L16 parameter design, have successfully produced microcapsules with a high IPDI core content of up to 75% and microcapsule yields as high as 49%. lmaleidykla.ltlmaleidykla.lt High yields of a free-flowing powder of IPDI/PU capsules with a core content of 70 wt% have also been reported. acs.orgresearchgate.net The stability of these microcapsules is another important factor; researchers have found only about a 10 wt% loss of IPDI after six months of storage under ambient conditions, indicating effective shell integrity. acs.orgacs.org
Table 1: Optimization of IPDI Microencapsulation Parameters
| Parameter | Investigated Range/Levels | Effect on Microcapsule Properties | Reference |
|---|---|---|---|
| Agitation Speed | 500 - 1500 rpm | Inversely controls capsule diameter (40-400 µm). | acs.orgresearchgate.net |
| Core:Shell Ratio | Systematically varied | Aims to maximize core content. | lmaleidykla.lt |
| Emulsifier Type & Concentration | Systematically varied | Affects emulsion stability and final capsule characteristics. | lmaleidykla.lt |
| Reaction Time | Systematically varied | Influences the completeness of shell polymerization and integrity. | lmaleidykla.lt |
Self-Healing Systems and Advanced Coatings
Isophorone diisocyanate derivatives are pivotal in the development of next-generation self-healing materials and high-performance coatings, primarily due to the high reactivity of the isocyanate functional groups.
Integration of Isophorone Diisocyanate Microcapsules in Self-Healing Polymer Matrices
A prominent strategy for creating self-healing materials involves embedding microcapsules containing a healing agent, such as an IPDI derivative, into a polymer matrix. nih.gov When a crack propagates through the material, it ruptures the embedded microcapsules, releasing the liquid IPDI into the damaged area. acs.org This approach has been successfully demonstrated by incorporating IPDI-filled microcapsules as self-healing additives into matrices like alkyd varnish coatings. afm.cn The dispersion of these microcapsules within the coating creates a composite material with the latent ability to repair damage autonomously. The success of this system relies on the compatibility between the microcapsule shell and the host matrix, ensuring good adhesion and dispersion without premature leakage of the healing agent.
Mechanistic Studies of Self-Healing Processes Driven by Isocyanate Reactions with Environmental Factors
The self-healing mechanism in these systems is catalyst-free and driven by the inherent reactivity of the isocyanate group (-NCO) with environmental factors, particularly moisture. afm.cnillinois.edu Once the IPDI is released from a ruptured microcapsule into a crack, it readily reacts with ambient water vapor or liquid water. acs.orgafm.cn This reaction leads to the formation of polyurea or polyurethane through a series of steps. The isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine is highly reactive toward other isocyanate groups, leading to the formation of urea linkages and the polymerization of the healing agent into a solid material that fills and seals the crack. encyclopedia.pub This polymerization process effectively repairs the damage, restoring the integrity of the material. This ability to use environmental water as a co-reactant makes these systems particularly robust for applications in humid or wet environments. acs.orgresearchgate.net
Development of Protective Coatings with Enhanced Anti-Corrosion and Mechanical Performance
The integration of IPDI microcapsules into coatings significantly enhances their protective properties, especially for metallic substrates like carbon steel. afm.cn When a scratch or microcrack occurs in such a coating, the self-healing process not only fills the void but also restores the protective barrier against corrosive agents. The polyurethanes formed from the reaction of IPDI are water-insoluble, effectively preventing the ingress of water and other corrosive chemicals into the microcracks. afm.cn
Furthermore, micromechanical studies, such as nanoindentation, have shown that the self-healing products formed in the damaged area can possess superior mechanical properties compared to the original coating matrix. afm.cn This localized enhancement of mechanical strength improves the coating's ability to withstand external stresses and prevents further crack propagation. afm.cn The successful demonstration of self-healing activity in IPDI-alkyd varnish coatings on steel surfaces highlights their potential to extend the service life of coated structures by actively combating corrosion and mechanical damage. afm.cn
Novel Polymeric Materials Incorporating Isophorone Diisocyanate Derivatives
The unique chemical structure of isophorone diisocyanate, particularly its cycloaliphatic ring and isocyanate groups with different reactivities, makes it a valuable building block for novel polymeric materials with tailored properties. atamanchemicals.comevonik.com
Polyurethane-Acrylic Hybrid Systems and Their Properties
Polyurethane-acrylic (PUA) hybrid systems are a class of materials that aim to combine the desirable properties of both polyurethanes (e.g., flexibility, toughness, abrasion resistance) and polyacrylates (e.g., weather resistance, gloss, adhesion). ui.ac.idalberdingk-boley.de IPDI is a key component in the synthesis of the polyurethane prepolymer used to create these hybrids. mdpi.comresearchgate.net
The synthesis of PUA hybrids can be achieved through various methods, including dissolving an NCO-terminated PU prepolymer (made with IPDI) in acrylic monomers, followed by emulsion or miniemulsion polymerization. mdpi.com This process results in hybrid polymer dispersions where the polyurethane and acrylic phases are intimately mixed, often leading to synergistic effects and properties superior to simple physical blends of the two polymers. ui.ac.idmdpi.com Characterization of these hybrids often reveals a high degree of compatibility between the PU and acrylic phases, resulting in stable, uniform particle sizes in the dispersion. mdpi.com
The resulting PUA hybrid coatings exhibit a balanced profile of high performance. The polyurethane component, derived from the rigid cycloaliphatic structure of IPDI, contributes to hardness and mechanical strength, while the acrylic component enhances UV stability and chemical resistance. ui.ac.idspecialchem.com By varying the ratio of polyurethane to acrylic components, properties such as tensile strength, elongation, hardness, and adhesion can be precisely controlled to meet the demands of specific applications, from leather finishing to high-performance anti-corrosion coatings. ui.ac.idmdpi.com
Table 2: Property Enhancements in IPDI-Based Polyurethane-Acrylic Hybrid Systems
| Property | Contribution from Polyurethane (IPDI-based) | Contribution from Polyacrylate | Resulting Hybrid Property | Reference |
|---|---|---|---|---|
| Mechanical Strength | Toughness, abrasion resistance, hardness | --- | High tensile strength and hardness | ui.ac.idalberdingk-boley.de |
| Flexibility | Elasticity, high elongation | --- | Permanent elasticity without loss of toughness | ui.ac.idalberdingk-boley.de |
| Weather Resistance | Good light stability (aliphatic structure) | Excellent UV resistance | Exceptional weathering resistance | atamanchemicals.comspecialchem.com |
| Adhesion | Good adhesion properties | Good adhesion properties | High scratch resistance and strong adhesion | alberdingk-boley.de |
| Chemical Resistance | Good chemical resistance | Good chemical resistance | Enhanced resistance to water, alkali, and other chemicals | ui.ac.idlboro.ac.uk |
Information regarding "Dioctyldodecyl isophorone diisocyanate" is not available in the public domain.
Following a comprehensive and targeted search for scientific and technical information on the chemical compound "this compound," it has been determined that there is no publicly available data, research, or literature that specifically mentions or characterizes this compound.
Extensive searches were conducted to locate information pertaining to its synthesis, properties, and applications, particularly within the requested contexts of "Engineering of Highly Monodispersed Polyurea Microspheres" and "Development of Bio-based Polyurethane Materials from Modified Diisocyanates." These searches, however, did not yield any results for a compound with this specific name.
While research exists on Isophorone Diisocyanate (IPDI) and its various derivatives, including those modified with long-chain aliphatic alcohols for applications in polymer and materials science, no references to a "Dioctyldodecyl" modification of IPDI could be found.
Therefore, due to the complete absence of verifiable information on "this compound," it is not possible to generate the requested article with scientifically accurate and detailed content as per the provided outline.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing dioctyldodecyl isophorone diisocyanate in laboratory settings?
Answer:
Synthesis typically involves controlled isocyanate reactions under anhydrous conditions. Key steps include:
- Reagent Purification: Use molecular sieves or distillation to ensure solvent dryness, critical for preventing side reactions.
- Stepwise Addition: Introduce reactants incrementally to manage exothermicity, monitored via calorimetry .
- Characterization: Employ FT-IR for NCO group quantification (peaks ~2270 cm⁻¹), NMR for structural confirmation, and HPLC for purity assessment. Statistical experimental design (e.g., factorial design) optimizes yield by varying temperature, catalyst concentration, and stoichiometry .
Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?
Answer:
Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with kinetic Monte Carlo simulations to map reaction pathways. Tools like Gaussian or ORCA model electronic interactions, while ICReDD’s feedback loop integrates experimental data (e.g., transient intermediates detected via in-situ IR) to refine computational predictions . Validate mechanisms using isotopic labeling and mass spectrometry.
Basic: What safety protocols are critical when handling this compound?
Answer:
- Containment: Use fume hoods with ≥100 fpm airflow to prevent inhalation exposure .
- PPE: Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
- Spill Management: Neutralize spills with dry sand or specialized isocyanate scavengers (e.g., amine-based solutions). Document procedures per 49 CFR 172.101 hazardous materials guidelines .
Advanced: How can researchers optimize experimental designs for studying this compound’s reactivity?
Answer:
Implement response surface methodology (RSM) to model multifactor interactions (e.g., solvent polarity, catalyst type). Use a central composite design to minimize experimental runs while maximizing data resolution . For kinetic studies, employ stopped-flow techniques coupled with UV-Vis spectroscopy to capture rapid reaction dynamics. Validate models via ANOVA to isolate significant variables .
Advanced: How should researchers address contradictions in data from this compound studies (e.g., varying catalytic efficiencies)?
Answer:
- Meta-Analysis: Aggregate datasets using standardized metrics (e.g., turnover frequency) and assess heterogeneity via Cochran’s Q test.
- Cross-Validation: Replicate experiments under identical conditions, controlling for trace moisture or oxygen.
- Advanced Analytics: Apply multivariate regression to identify hidden variables (e.g., impurities in starting materials) .
Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?
Answer:
- Chromatography: UPLC-MS/MS with electrospray ionization for trace-level detection (LOD <0.1 ppm).
- Spectroscopy: Raman mapping for spatial distribution analysis in polymer composites.
- Titration: Dibutylamine back-titration for NCO content determination, calibrated against reference standards .
Advanced: How can hybrid computational-experimental frameworks accelerate research on this compound?
Answer:
Integrate molecular dynamics simulations (e.g., LAMMPS) with high-throughput robotic screening. For example:
- Virtual Screening: Predict solvent compatibility using COSMO-RS.
- Feedback Loops: Use robotic platforms to test top computational candidates, with data fed back into ML algorithms (e.g., random forests) for iterative model improvement .
Basic: What reactor design considerations are pivotal for this compound polymerization?
Answer:
- Flow Reactors: Enhance heat transfer and mixing efficiency using microfluidic channels (Re > 2000).
- Batch Reactors: Optimize impeller design (e.g., Rushton turbines) to avoid gelation during polyaddition.
- In-Situ Monitoring: Embed fiber-optic sensors for real-time viscosity and conversion tracking .
Advanced: How can cross-disciplinary approaches advance this compound applications?
Answer:
- Materials Engineering: Combine with bio-based polyols (e.g., lignin derivatives) to design sustainable polyurethanes. Characterize using DMA for thermal stability.
- Environmental Science: Assess degradation pathways via LC-QTOF to identify persistent metabolites .
Advanced: What theoretical frameworks guide mechanistic studies of this compound in supramolecular chemistry?
Answer:
Apply Density Functional Tight Binding (DFTB) for large-system simulations of host-guest interactions. Validate using single-crystal XRD and SAXS to correlate theoretical binding energies with experimental structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
